molecular formula C14H23N5 B11737332 N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11737332
M. Wt: 261.37 g/mol
InChI Key: UEUKADGVSRRKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with isopropyl and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, electrophiles; reactions are conducted in polar solvents with appropriate catalysts.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as infections, inflammation, and cancer.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
  • 1-(propan-2-yl)-1H-pyrazol-4-amine
  • 3,5-dimethyl-1H-pyrazole
  • 1H-pyrazole-4-carboxamide

Uniqueness

N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of isopropyl and methyl groups further enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-10(2)18-9-14(7-16-18)15-6-13-8-19(11(3)4)17-12(13)5/h7-11,15H,6H2,1-5H3

InChI Key

UEUKADGVSRRKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.